Lipophilicity Enhancement: 3-Chloro-5-methylbenzenesulfonamide vs. Unsubstituted Benzenesulfonamide
The introduction of a 3-chloro and 5-methyl group to the benzenesulfonamide core significantly increases the compound's lipophilicity. 3-Chloro-5-methylbenzenesulfonamide exhibits a calculated logP (cLogP) of 4.17 [1]. This is in stark contrast to the parent compound, benzenesulfonamide, which has an experimentally determined logP of approximately 0.31 [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.17 |
| Comparator Or Baseline | Benzenesulfonamide: LogP = 0.31 |
| Quantified Difference | Increase of 3.86 log units (~7,200x higher partition coefficient) |
| Conditions | In silico prediction (target) vs. experimental measurement (comparator) |
Why This Matters
This substantial increase in lipophilicity alters membrane permeability and non-specific binding, a critical factor for users developing cellular assays or exploring in vivo applications.
- [1] PostEra AI. (2021). Molecule Details for 3-Chloro-5-methylbenzenesulfonamide. COVID Moonshot Consortium. View Source
- [2] SIELC Technologies. (2005). Benzenesulfonamide. HPLC Columns and Analytical Services. View Source
